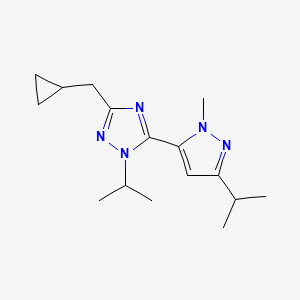![molecular formula C21H28N2O3 B5638640 ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a broader class of chemicals known as diazaspiro undecane derivatives, which have been explored for various chemical properties and potential applications.
Synthesis Analysis
- The synthesis of related diazaspiro undecane derivatives has been achieved through multi-component reactions, as demonstrated by Li et al. (2014) in the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).
Molecular Structure Analysis
- Studies like that by Aggarwal et al. (2014) have provided insights into the molecular structure of diazaspiro compounds, confirming their structure through X-ray analysis (Aggarwal et al., 2014).
Chemical Reactions and Properties
- Research has shown that diazaspiro undecane derivatives can undergo various chemical reactions. For example, the work by Parameswarappa and Pigge (2011) involved the intramolecular spirocyclization of pyridine substrates to form 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
- The physical properties of diazaspiro undecane derivatives have been characterized in various studies. For instance, the research by Yang et al. (2008) detailed the synthesis and physical characterization of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).
Chemical Properties Analysis
- The chemical properties of these compounds, such as their reactivity and stability, have been a subject of research. For example, Kuroyan et al. (1983) synthesized 9-thia-1,4-diazaspiro[5.5]undecanes and analyzed their chemical properties (Kuroyan et al., 1983).
properties
IUPAC Name |
ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-26-20(25)22-12-10-21(11-13-22)14-18(16-6-4-3-5-7-16)19(24)23(15-21)17-8-9-17/h3-7,17-18H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPSRGFUJVNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)


![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)